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Introduction

Casitas B-lineage lymphoma proto-oncogene B (CBLB) is a crucial E3 ubiquitin ligase that
functions as a key negative regulator of immune responses.[1] Encoded by the CBLB gene, the
protein plays a pivotal role in establishing and maintaining immune tolerance, particularly by
setting the activation threshold for T-lymphocytes.[1][2] Upon T-cell receptor (TCR)
engagement without a co-stimulatory signal (like CD28), CBLB targets key signaling proteins
for ubiquitination and subsequent degradation, thereby preventing an inappropriate or
autoimmune response.[3][4] Given its role as an immune checkpoint, CBLB is an increasingly
important target for immunotherapies in oncology and autoimmune diseases.[4][5]

Accurate and reproducible quantification of CBLB gene expression is essential for
understanding its regulation, identifying biomarkers, and assessing the pharmacodynamic
effects of novel therapeutics. Quantitative real-time PCR (gPCR) is a highly sensitive and
specific method for this purpose.[6][7] These application notes provide a comprehensive
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protocol for the analysis of human CBLB mRNA levels using SYBR Green-based gPCR, from
sample preparation to data analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CBLB signaling pathway in T-cell activation and the
general experimental workflow for quantifying CBLB gene expression.
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CBLB negatively regulates T-cell activation signals.

Workflow for CBLB Gene Expression Analysis
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Experimental workflow from sample to result.

Experimental Protocols

Protocol 1: Total RNA Isolation from Human Immune
Cells

This protocol is adapted for isolating high-quality total RNA from cultured human T-cells or
peripheral blood mononuclear cells (PBMCs).

Materials:

e Phosphate-buffered saline (PBS), RNase-free

e TRIzol™ Reagent or other phenol-guanidine isothiocyanate-based lysis reagent
e Chloroform, RNase-free

 |sopropanol, RNase-free

e 75% Ethanol, RNase-free

* Nuclease-free water

e Microcentrifuge tubes, RNase-free
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» Refrigerated microcentrifuge
Procedure:

o Cell Harvesting: Pellet 1-5 million cells by centrifugation at 300 x g for 5 minutes. Carefully
discard the supernatant.

» Homogenization: Add 1 mL of TRIzol™ Reagent to the cell pellet. Lyse the cells by repetitive
pipetting. Incubate for 5 minutes at room temperature to permit complete dissociation of
nucleoprotein complexes.[8]

e Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol™ used. Cap the tube
securely and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.

[8]

o Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a
lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase
which contains the RNA.[1]

* RNA Precipitation: Carefully transfer the upper agueous phase to a fresh tube. Precipitate
the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol™ used. Mix by inverting and
incubate at room temperature for 10 minutes.

e Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the
bottom of the tube.

 RNA Wash: Discard the supernatant. Wash the RNA pellet once with at least 1 mL of 75%
ethanol. Mix by vortexing briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.[1]

o Resuspension: Carefully discard the ethanol wash. Air-dry the pellet for 5-10 minutes (do not
over-dry). Resuspend the RNA in 20-50 pL of nuclease-free water. Incubate at 55-60°C for
10 minutes to aid dissolution.

e Quantification: Determine RNA concentration and purity (A260/A280 ratio) using a
spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
Store RNA at -80°C.
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Protocol 2: First-Strand cDNA Synthesis

Materials:

Total RNA (10 ng - 2 pg)

cDNA synthesis kit (containing reverse transcriptase, reaction buffer, dNTPs, and primers
such as oligo(dT) and/or random hexamers)

Nuclease-free water

Thermal cycler

Procedure:

On ice, prepare the reverse transcription (RT) master mix according to the manufacturer's
protocol. A typical 20 pL reaction is detailed in the table below.

e Add the appropriate amount of total RNA to each tube. Adjust the final volume with nuclease-
free water.

o Gently mix and briefly centrifuge the tubes.

 Incubate the reaction in a thermal cycler using the conditions recommended by the kit
manufacturer (e.g., 25°C for 10 min for primer annealing, 42-50°C for 30-60 min for reverse
transcription, and 85°C for 5 min to inactivate the enzyme).[1]

The resulting cDNA can be used immediately for gPCR or stored at -20°C.

Protocol 3: SYBR Green gPCR for CBLB Expression

Materials:
o cDNA template (diluted 1:5 to 1:10)
e 2X SYBR Green gPCR Master Mix

» Forward and Reverse Primers for CBLB and reference gene(s) (10 uM stock)
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¢ Nuclease-free water
e (PCR plate and optical seals
o Real-time PCR instrument

Primer Design and Validation: Proper primer design is critical for specific and efficient
amplification.[8] Primers should span exon-exon junctions to avoid amplification of
contaminating genomic DNA. Before use, each primer pair must be validated by running a
standard curve to determine its amplification efficiency (should be 90-110%) and a melt curve
analysis to ensure a single product is amplified.[9]

Table 1: Example gPCR Primers for Human CBLB and Reference Genes
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Primer Sequence . .
Gene Name (5' to 3) Amplicon Size (bp) Reference
o

F:
CCGGTTAAGTTGCA
CBLB (Target) CTCGATR: ~200-300 [10]*
CAAAGGGGTCCAC
GATTATG

F:
GAACATCATGGATC
TBP (Reference) AGAACAACAR: 143 [9]
ATAGGGATTCCGGG
AGTCAT

F:
GCTGGACAGAAAAC
IPO8 (Reference) AGCAAAAAR: 81 [9]
TCTTCATGTTGGCC
TGGATG

F:
CCTTGCACATGCCG
ACTB (Reference) GAGR: 186 [11]
GACTCCATGCCCAG
GAAGG

*Note: This CBLB primer pair was used for RT-PCR and requires validation for gPCR efficiency
and specificity.

Procedure:

e Thaw all reagents on ice. Gently vortex and briefly centrifuge before use.[9]

o Prepare a qPCR master mix for each gene (target and reference) in a microcentrifuge tube,
as detailed in Table 2. Prepare enough for all samples plus 10% extra volume to account for
pipetting errors.[9][12]

e Aliquot 18 pL of the master mix into the appropriate wells of a gPCR plate.
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e Add 2 pL of diluted cDNA to each well. For the no-template control (NTC), add 2 pL of
nuclease-free water.

o Seal the plate firmly with an optical seal, gently mix, and centrifuge briefly to collect the
contents at the bottom.

e Place the plate in the real-time PCR instrument and run the cycling protocol outlined in Table
3.

Table 2: qPCR Reaction Setup (20 pL Total Volume)

Component Volume (pL) Final Concentration

2X SYBR Green gPCR Master

Mix ™
Forward Primer (10 uM) 0.8 400 nM
Reverse Primer (10 uM) 0.8 400 nM
Nuclease-free Water 6.4 -
Sub-total (Master Mix) 18 -
cDNA Template 2 ~10-50 ng
Total Volume 20 -

Table 3: Standard gPCR Cycling Protocol
Step Temperature (°C) Time Cycles
Enzyme Activation 95 2 minutes 1
Denaturation 95 15 seconds 40
Annealing/Extension 60 60 seconds
Melt Curve Analysis 60-95 Instrument Default 1
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Data Analysis and Presentation

The most common method for relative quantification is the comparative Cq (AACq) method.
This method determines the change in target gene expression relative to a reference gene and
an untreated or control sample.

Steps for AACq Analysis:

o Calculate ACq: For each sample, normalize the Cq value of the target gene (CBLB) to the
Cq value of the reference gene.

o ACq = Cq(CBLB) - Cq(Reference Gene)

o Calculate AACq: Normalize the ACq of the treated sample to the ACq of the control sample.
o AACq = ACq(Treated Sample) - ACq(Control Sample)

» Calculate Fold Change: Determine the relative expression level.
o Fold Change = 2-AACq

Table 4: Example Data for Relative Quantification of CBLB Expression
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AACq
Avg.
ACq (Avg Fold
Sample . ACgSa
. Replicat Cq Cq (CqCBL  Avg. Change
Conditi mple -
e (CBLB) (TBP) B - ACq (2-
on Avg.
CqTBP) AACq)
ACqCon
trol)
Control 1 24.5 21.0 35 3.6 0 1.0
2 24.8 211 3.7
3 24.7 21.2 3.5
Treated 1 26.6 211 55 5.6 2.0 0.25
2 26.8 21.1 5.7
3 26.5 20.9 5.6

In this example, the treatment resulted in a AACq of 2.0, which corresponds to a 4-fold
decrease (0.25) in CBLB gene expression compared to the control group.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Notes and Protocols for Quantitative
Analysis of Human CBLB Gene Expression]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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